Product packaging for Ethyl 2-(dimethylamino)butanoate(Cat. No.:CAS No. 50870-28-5)

Ethyl 2-(dimethylamino)butanoate

Cat. No.: B3142607
CAS No.: 50870-28-5
M. Wt: 159.23 g/mol
InChI Key: UEVIBTFAJWWRKS-UHFFFAOYSA-N
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Description

Significance of Amino Butanoates in Advanced Chemical Synthesis

Within the broader category of amino esters, amino butanoates are particularly noteworthy. These molecules, which feature a four-carbon butanoate chain, serve as crucial intermediates in the creation of new drugs and agrochemicals. hilarispublisher.comresearchgate.net Their structure is often incorporated into larger, more complex molecules to enhance their biological activity. researchgate.net

Amino acids and their derivatives, including amino butanoates, are fundamental to medicinal chemistry. hilarispublisher.comresearchgate.net They are used to build molecules that can interact with biological systems in specific ways, which is essential for drug development. researchgate.net For instance, incorporating a β-amino acid structure, a category to which some amino butanoates belong, can lead to peptides with increased potency and stability against enzymes in the body. researchgate.net Furthermore, amino acids are used in drug delivery systems to improve the solubility, stability, and biocompatibility of pharmaceutical products. oakwoodlabs.com The specific structure of an amino butanoate can be fine-tuned to control how a drug is released and absorbed in the body. oakwoodlabs.com

The dimethylamino group, in particular, can be a key feature. In the case of certain UV filters like 2-ethylhexyl 4-(dimethylamino)benzoate, this group is susceptible to oxidation, a property that is studied to understand the environmental fate of such compounds. researchgate.net The position of the amino group on the butanoate chain is also critical; for example, having the dimethylamino group on the α-carbon (the carbon next to the ester group) results in a sterically hindered polar head group, which can influence the molecule's properties and applications. researchgate.net

Historical Context and Evolution of Dimethylamino Ester Synthesis Methodologies

The synthesis of esters containing a dimethylamino group has evolved significantly over time. Early methods for creating esters, such as the Fischer esterification developed in the late 19th century, involved reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. utrgv.edudur.ac.uk While effective, these reactions often require high temperatures. chemistrysteps.com Another classic approach is aminolysis, where an ester reacts directly with an amine to form an amide. echemi.comchemistrysteps.com However, this method can be inefficient for preparing amides from esters because the alkoxy group of the ester is a poor leaving group. chemistrysteps.com

To overcome the limitations of these early methods, chemists have developed more sophisticated techniques. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) became popular, especially in peptide synthesis, as they facilitate the formation of amide bonds under milder conditions. acs.org A major advancement in esterification was the introduction of 4-(dimethylamino)pyridine (DMAP) as a highly effective catalyst in 1969. utrgv.edu The Steglich esterification, which uses a combination of DCC and DMAP, is a mild and efficient method for creating ester links and is widely used in the synthesis of complex natural products. nih.govacs.org

More recent developments have focused on increasing efficiency and reducing waste. For example, a three-step process involving the activation of carboxylic acids into cyanomethyl esters, followed by transesterification, has been shown to produce esters with tertiary amine groups in good yields under mild conditions. researchgate.net Another approach for creating N,N-dimethylamino acid esters involves a nucleophilic substitution of a bromine atom on a bromo-ester with dimethylamine, a pathway noted for its convenience and good yields. researchgate.net Researchers also continue to explore new catalysts, such as organotin compounds or calcium, for transesterification reactions to synthesize specific dimethylamino esters like 2-(dimethylamino)ethyl methacrylate (B99206). researchgate.net These modern methods represent a significant improvement in the synthesis of this important class of molecules.

Compound Properties: Ethyl 2-(dimethylamino)butanoate

PropertyValue
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Synonyms Ethyl 2-(dimethylamino)butyrate, 2-(Dimethylamino)butyric acid ethyl ester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B3142607 Ethyl 2-(dimethylamino)butanoate CAS No. 50870-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(dimethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-7(9(3)4)8(10)11-6-2/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVIBTFAJWWRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of Ethyl 2 Dimethylamino Butanoate

Mechanistic Investigations of Ester Cleavage and Transesterification in Dimethylamino Esters

The ester group in Ethyl 2-(dimethylamino)butanoate is susceptible to cleavage (hydrolysis) and transesterification, processes that can be catalyzed by either acids or bases.

Base-Catalyzed Mechanism: Under basic conditions, a nucleophile, such as a hydroxide (B78521) or alkoxide ion, attacks the electrophilic carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate. Subsequently, the ethoxy group (-OCH2CH3) is eliminated as a leaving group, regenerating the carbonyl double bond and yielding a carboxylate (in hydrolysis) or a new ester (in transesterification). The process is typically a two-step addition-elimination sequence. masterorganicchemistry.com The presence of the dimethylamino group can influence the reaction; studies on related compounds show that such groups can act as nucleophiles themselves, potentially forming reactive acylammonium intermediates that subsequently decompose. kent.ac.uk

Acid-Catalyzed Mechanism: In an acidic medium, the reaction begins with the protonation of the carbonyl oxygen. libretexts.org This protonation activates the carbonyl group, making it more electrophilic and susceptible to attack by a weak nucleophile, such as water or an alcohol. libretexts.orgwikipedia.org The subsequent nucleophilic attack leads to a tetrahedral intermediate. A series of proton transfer steps follows, converting the original ethoxy group into a good leaving group (ethanol). libretexts.org Elimination of ethanol (B145695) and a final deprotonation of the carbonyl oxygen yield the final product, which can be the carboxylic acid or a new ester. masterorganicchemistry.comlibretexts.org The entire sequence is reversible, and the outcome is often governed by Le Châtelier's principle; for instance, using a large excess of the reactant alcohol can drive the equilibrium towards the transesterified product. masterorganicchemistry.comwikipedia.org

The hydrolysis of polymers with similar dimethylamino ester side chains, like poly[N,N-(dimethylamino)ethyl acrylates], has been studied, revealing that the ester group degrades to form poly(acrylic acid) and 2-dimethylaminoethanol. researchgate.net The rate of this degradation is dependent on factors such as pH. researchgate.net

Table 1: General Mechanisms for Ester Transformations

Catalyst Key Steps Intermediate
Base 1. Nucleophilic attack by alkoxide/hydroxide. 2. Elimination of the leaving group. masterorganicchemistry.com Tetrahedral Intermediate wikipedia.org

| Acid | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol/water. 3. Proton transfer. 4. Elimination of the leaving group. 5. Deprotonation. masterorganicchemistry.comlibretexts.org | Protonated Tetrahedral Intermediate |

Amination and Alkylation Reactions Involving Tertiary Amine Functionalities

The tertiary amine functionality in this compound contains a nitrogen atom with a lone pair of electrons, making it nucleophilic. This allows it to undergo alkylation reactions.

When a tertiary amine is treated with an alkyl halide, it can undergo N-alkylation to form a quaternary ammonium (B1175870) salt. wikipedia.org This reaction, known as the Menshutkin reaction, proceeds via a nucleophilic aliphatic substitution (S_N2) mechanism. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. wikipedia.orgchemistrytalk.org

This process is generally effective for synthesizing quaternary ammonium salts from tertiary amines because over-alkylation is not a concern, unlike the alkylation of primary or secondary amines which often yields a mixture of products. wikipedia.orgmasterorganicchemistry.com The reaction can be driven to completion by using an excess of the alkylating agent, a process sometimes referred to as "exhaustive alkylation." chemistrytalk.orgmasterorganicchemistry.com Industrially, alcohols are often preferred over alkyl halides as alkylating agents. wikipedia.org Modern methods have also been developed using microwave irradiation in aqueous media to facilitate the direct formation of tertiary amines and quaternary salts. researchgate.net

Table 2: Alkylation of Tertiary Amines

Reactant Reagent Product Reaction Type
Tertiary Amine Alkyl Halide Quaternary Ammonium Salt Menshutkin Reaction (S_N2) wikipedia.org

Elimination Kinetics and Pathways in Related Aminoalkyl Systems

Tertiary amines can undergo elimination reactions, with the Cope elimination being a key pathway. This reaction involves the oxidation of the tertiary amine to a tertiary amine oxide, typically using hydrogen peroxide. The resulting amine oxide then undergoes a syn-elimination upon heating, where the oxide acts as an internal base to remove a proton from a beta-carbon, leading to the formation of an alkene and a hydroxylamine. chemistrytalk.org This reaction characteristically follows a concerted E2-like mechanism. chemistrytalk.org

The rate of elimination, or elimination kinetics, is a crucial aspect of a compound's pharmacokinetic profile. The elimination half-life is the time it takes for the plasma concentration of a compound to decrease by 50%. merckvetmanual.com This parameter is derived from the elimination rate constant (k_el), which represents the fraction of the drug eliminated per unit of time. merckvetmanual.commedbullets.com In most cases, elimination follows first-order kinetics, where the rate of elimination is directly proportional to the drug concentration. medbullets.comyoutube.com However, in some cases, zero-order kinetics are observed, where the rate of elimination is constant and independent of the drug's concentration. youtube.com

A study on the elimination kinetics of L-alanyl-L-glutamine found its half-life to be 0.26 hours, indicating rapid hydrolysis. nih.gov

Table 3: Comparison of Elimination Kinetics

Kinetic Order Rate of Elimination Half-Life (t½) Clearance
First-Order Proportional to plasma concentration. medbullets.comyoutube.com Constant youtube.com Constant youtube.com

| Zero-Order | Constant, independent of plasma concentration. youtube.com | Decreases as concentration decreases. youtube.com | Varies with concentration. youtube.com |

Participation of Carbonyl and Amine Groups in Intramolecular and Intermolecular Reactions

The simultaneous presence of a nucleophilic tertiary amine and an electrophilic ester carbonyl group allows for potential intramolecular and intermolecular interactions.

Intramolecular Reactions: In molecules containing both an amine and a carbonyl group, intramolecular nucleophilic attack can occur. For instance, ¹H NMR spectroscopy has shown that 3,3-dimethyl-4-dimethylaminobutanal, a related amino-aldehyde, exists largely in a cyclic hemiaminal form in solution due to the intramolecular attack of the tertiary amine on the aldehyde carbonyl group. rsc.org While an ester carbonyl is less reactive than an aldehyde carbonyl, a similar cyclization reaction is conceivable for this compound, which would lead to a five-membered ring intermediate.

Intermolecular Reactions: Intermolecularly, the amine group of one molecule can react with the carbonyl group of another. While primary and secondary amines react with aldehydes and ketones to form imines and enamines, respectively, tertiary amines cannot form these stable products because they lack a proton on the nitrogen to be eliminated. libretexts.orgaklectures.com The initial nucleophilic attack of a tertiary amine on a carbonyl carbon can form a zwitterionic intermediate, but this typically reverts to the starting materials. aklectures.com

However, the amine can act as a nucleophilic catalyst. For example, in the transesterification of β-keto esters, certain amine-based catalysts like 4-DMAP have been shown to be effective. nih.gov The general principle involves the nucleophilic amine attacking the carbonyl carbon. solubilityofthings.com

Polymerization Reactions Involving Dimethylaminoethyl Methacrylate (B99206) Analogues

2-(Dimethylamino)ethyl methacrylate (DMAEMA), an analogue of this compound, is a widely studied monomer for the synthesis of "smart" or stimuli-responsive polymers. mdpi.com These polymers are of interest because the tertiary amine groups can be protonated at low pH, making the polymer water-soluble, while being deprotonated and less soluble at higher pH. mdpi.com

Various controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, have been successfully employed to synthesize well-defined DMAEMA-based polymers and copolymers. mdpi.com

RAFT Polymerization: This technique has been used to create random copolymers of DMAEMA with other monomers like oligo(ethylene glycol) methacrylate (OEGMA). mdpi.com

Nitroxide Mediated Polymerization (NMP): Statistical copolymers of DMAEMA and styrene (B11656) have been synthesized using NMP, showing that the polymerization rate increases with a higher molar fraction of DMAEMA. mdpi.com

Dispersion Polymerization: This method has been used to create nanogels of poly(DMAEMA-co-ethylene dimethacrylate), which have applications as bactericidal agents after quaternization of the amine groups. semanticscholar.org

The properties of the resulting polymers, such as molecular weight and polydispersity, can be controlled by the polymerization conditions.

Table 4: Research Findings on the Polymerization of DMAEMA Analogues

Polymerization Method Monomers Key Findings Reference
RAFT DMAEMA, OEGMA Successful synthesis of double-hydrophilic random copolymers. Chemical modification via quaternization was also achieved. mdpi.com
NMP DMAEMA, Styrene Polymerization rate increased with higher DMAEMA content. Copolymers exhibited lower critical solution temperature (LCST) behavior. mdpi.com

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Application in the Synthesis of Functionalized Organic Molecules

Ethyl 2-(dimethylamino)butanoate is a versatile precursor for the synthesis of more complex functionalized organic molecules. Its inherent reactivity allows for various chemical modifications, including oxidation, reduction, and substitution reactions. For instance, the benzyl (B1604629) group in related structures can be oxidized to form benzaldehyde (B42025) or benzoic acid, while the ester group can be reduced to the corresponding alcohol. The dimethylamino group can also participate in nucleophilic substitution reactions. A notable application of a related compound, ethyl 2-benzyl-4-(dimethylamino)butanoate, is in the visible light-promoted synthesis of alkyl acrylates, a method that has demonstrated high selectivity and efficiency.

Utility in the Production of Advanced Chemical Intermediates

The utility of this compound extends to the production of advanced chemical intermediates, which are crucial for the synthesis of a wide range of fine chemicals and active pharmaceutical ingredients. For example, a structurally similar compound, ethyl 2-cyano-4,4-dimethoxybutanoate, is a key intermediate in a patented, high-yield manufacturing process for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com This pyrrolopyrimidine core is a fundamental building block for several kinase inhibitors used in the treatment of cancer and autoimmune diseases, such as ruxolitinib (B1666119) and tofacitinib. google.com The synthesis involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane (B145963) to form the butanoate intermediate. google.com This process boasts a significantly improved yield of over 80%, a substantial increase from the sub-60% yields reported in prior literature. google.com

IntermediatePrecursorApplicationReference
4-chloro-7H-pyrrolo[2,3-d]pyrimidineEthyl 2-cyano-4,4-dimethoxybutanoateSynthesis of kinase inhibitors (e.g., ruxolitinib, tofacitinib) google.com
Bempedoic AcidEthyl-2,2-dimethyl-7-bromoheptanoateTreatment of hypercholesterolemia chemicalbook.com

Integration into Heterocyclic Compound Synthesis

The structural features of this compound and its analogs make them valuable synthons for the construction of heterocyclic compounds. The presence of both a nucleophilic nitrogen and an electrophilic carbonyl carbon allows for cyclization reactions to form various ring systems. For example, derivatives of this compound can be utilized in the synthesis of pyrimidines, a class of heterocyclic compounds with a wide range of biological activities. mdpi.com The synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives, which have shown potential as antitumor agents, further illustrates the importance of the dimethylaminoethyl moiety in the construction of bioactive heterocyclic systems. nih.gov Research has shown that the dimethylaminoethyl group is crucial for the high activity of these compounds. nih.gov

Contributions to Biopharmaceutical Precursor Development

This compound and its derivatives play a significant role in the development of precursors for biopharmaceuticals. google.comchemicalbook.com The previously mentioned synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from an ethyl butanoate derivative is a prime example, as this intermediate is a precursor to several important biopharmaceutical products. google.com Furthermore, a related compound, 4-[ethyl(dimethyl)ammonio]butanoate, has been investigated for its cardioprotective effects and potential use in the treatment of cardiovascular diseases. google.com This highlights the potential of dimethylamino butanoate derivatives as building blocks for novel therapeutic agents. The development of molecularly imprinted polymers using 2-(dimethylamino)ethyl methacrylate (B99206) for controlled drug delivery also underscores the importance of this chemical scaffold in pharmaceutical applications. researchgate.net

Derivatives and Structural Analogues of Ethyl 2 Dimethylamino Butanoate

Butanoate and Pentanoate Esters with Varying Dimethylaminoalkyl Chains

A range of dimethylaminoalkyl esters of butanoic and pentanoic acids have been synthesized, primarily through the acylation of N,N-dimethylaminoalkanols. google.com This process has yielded several novel compounds, including 3-(dimethylamino)propyl butanoate, 3-(dimethylamino)ethyl pentanoate, and 2-(dimethylamino)propyl pentanoate. google.com The structures of these synthesized compounds are typically confirmed using NMR spectroscopy and elemental analysis. google.com

Compound NameAcid MoietyAlkyl ChainReported YieldReference
3-(Dimethylamino)propyl butanoateButanoic AcidPropylNot Specified google.com
2-(Dimethylamino)ethyl pentanoatePentanoic AcidEthyl66% google.com
3-(Dimethylamino)propyl pentanoatePentanoic AcidPropyl66% google.com
3-(Dimethylamino)ethyl pentanoatePentanoic AcidEthylNot Specified google.com
2-(Dimethylamino)propyl pentanoatePentanoic AcidPropylNot Specified google.com

Alpha-Amino Acid Ester Derivatives, such as Dodecyl 2-(dimethylamino)propanoate

A significant analogue of ethyl 2-(dimethylamino)butanoate is found in the class of alpha-amino acid ester derivatives, exemplified by Dodecyl 2-(dimethylamino)propanoate (DDAIP). nih.govwikipedia.org DDAIP, derived from the amino acid alanine, is an ester of N,N-dimethylalanine and dodecanol. google.com It is recognized for its properties as a biodegradable transdermal permeation enhancer. wikipedia.orggoogle.com The mechanism of action involves temporarily altering the lipid bilayer of the skin and opening tight junctions between cells, which facilitates the absorption of active drug molecules. google.com

The synthesis of DDAIP and related N,N-dimethylamino acid esters can be achieved through carbodiimide (B86325) coupling of a bromo acid with an alcohol (like dodecanol), followed by a nucleophilic substitution of the bromine with dimethylamine. wikipedia.org DDAIP is typically formulated as its hydrochloride salt (DDAIP.HCl), a white crystalline solid that is soluble in water. google.comgoogle.com

PropertyValueReference
Compound NameDodecyl 2-(dimethylamino)propanoate (DDAIP) nih.govgoogle.com
Molecular FormulaC17H35NO2 nih.govgoogle.com
Molecular Weight285.5 g/mol nih.govgoogle.com
CAS Number149196-89-4 google.comgoogle.com
SynonymsDodecyl 2-(N,N-dimethylamino)propionate, NEXACT-88 nih.govgoogle.com

Substituted Phenyl- and Benzylamino Butanoate Analogues

Direct structural analogues of this compound where the methyl groups on the nitrogen are replaced by phenyl or benzyl (B1604629) moieties are not extensively detailed in the surveyed scientific literature. However, related compounds containing phenyl or benzyl groups attached to a butanoate framework have been synthesized for various applications.

One related class is phenyl-substituted butanoates, such as 4-phenylbutyric acid. google.comwikipedia.org Synthesis methods for 4-phenylbutyric acid include the reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. google.comwikipedia.org Another related compound is benzyl butyrate (B1204436), which is an ester of benzyl alcohol and butyric acid. cbn.nic.in It can be prepared by reacting sodium butyrate with benzyl chloride using a phase transfer catalyst or through the direct esterification of benzyl alcohol and butyric acid. cbn.nic.inCurrent time information in Bangalore, IN. These compounds, while not direct amino-analogues, illustrate the incorporation of aromatic phenyl and benzyl groups into a butanoate structure.

Quaternary Ammonium (B1175870) Butanoate Derivatives

Quaternization of the tertiary amine in dimethylamino butanoates leads to the formation of quaternary ammonium derivatives. These compounds possess a permanently charged cationic head, independent of pH. nih.gov This structural change imparts distinct properties, such as antimicrobial activity, by disrupting the cell membranes of bacteria, fungi, and enveloped viruses. nih.govthegoodscentscompany.com

A biologically relevant example of a quaternary ammonium butanoate derivative is L-carnitine, chemically known as 3-hydroxy-4-(trimethylazaniumyl)butanoate. google.com Although it has a hydroxyl group at the 3-position and a trimethylammonium group instead of a dimethylamino group, it shares the core butanoate structure. Carnitine plays a crucial role in energy metabolism by transporting long-chain fatty acids into the mitochondria for oxidation. google.com It is synthesized in eukaryotes from the amino acid lysine. google.com The quaternization of the amino group is a key feature, making it a permanently charged zwitterion at physiological pH. google.com The synthesis of various other quaternary ammonium compounds from natural products like terpenoids has also been explored to create derivatives with antimicrobial and other bioactive properties.

Derivative ClassKey Structural FeatureExamplePrimary Function/PropertyReference
Quaternary Ammonium SaltsPermanently charged cation [NR4]+Benzalkonium chlorideAntimicrobial, Disinfectant nih.govthegoodscentscompany.com
Quaternary Ammonium ButanoatesQuaternary ammonium group on a butanoate chainL-CarnitineMetabolic fatty acid transport google.com

Methacrylate (B99206) and Other Polymerizable Derivatives Bearing Dimethylaminoethyl Moieties

A significant class of polymerizable derivatives is represented by 2-(N,N-Dimethylamino)ethyl methacrylate (DMAEMA). This monomer contains a dimethylaminoethyl group, which is structurally similar to the dimethylaminoalkyl portion of the title compound, attached to a polymerizable methacrylate backbone. DMAEMA is a versatile monomer used extensively in polymer synthesis.

Polymers made from DMAEMA, such as Poly(2-dimethylaminoethyl methacrylate) (PDMAEMA), are known for being pH-responsive. wikipedia.org The tertiary amine group can be protonated at lower pH, making the polymer cationic and water-soluble, while it is deprotonated and less hydrophilic at higher pH. wikipedia.org This property is leveraged in numerous applications, including the creation of pH-responsive hydrogels for controlled drug release, gene delivery vectors, and coatings. wikipedia.org The synthesis of well-defined PDMAEMA is often achieved through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

PropertyDescriptionReference
Compound Name2-(N,N-Dimethylamino)ethyl methacrylate (DMAEMA)
Key FeaturesAmine-functional methacrylate monomer, provides hydrophilicity, pH responsiveness.
Polymerization MethodsConventional free radical polymerization, ATRP, RAFT. wikipedia.org
Applications of PDMAEMAGene delivery, pH-responsive hydrogels, coatings, adhesives, water treatment flocculants.

Heterocyclic Compounds Incorporating Dimethylamino Butanoate Structural Elements

The direct incorporation of a complete this compound structure as a substituent on a heterocyclic ring is not widely documented. However, numerous heterocyclic compounds feature related structural motifs, such as a dimethylaminoalkyl side-chain or a butanoate ester group.

For instance, 4-(dimethylamino)pyridine (DMAP) is a widely used heterocyclic catalyst that contains a dimethylamino group on a pyridine (B92270) ring. Its synthesis can be achieved via a "one-kettle" reaction from pyridine and thionyl chloride, forming an intermediate that reacts with dimethylformamide.

Other complex molecules incorporate parts of the target structure. For example, some controlled substances feature piperidine (B6355638) rings with various side chains, such as 1-(2-morpholinoethyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester or alpha-3-acetoxy-6-dimethylamino-4, 4-diphenylheptane. google.com While these are not direct butanoate derivatives, they show the combination of heterocyclic rings with alkylamine and ester functionalities, which is a common strategy in medicinal chemistry to create diverse molecular architectures.

Thiazolidinedione Derivatives of Ethyl Butanoate

Thiazolidinediones (TZDs) are a class of heterocyclic compounds, with the core structure being a five-membered ring containing sulfur and nitrogen atoms. Some derivatives have been synthesized that incorporate ester functionalities, including those related to butanoate. For example, a patent describes thiazolidinedione derivatives that include structures like 1-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethyl butanoate. These complex molecules link a butanoate ester to a pyridine ring, which is then connected to a phenoxy group bearing the thiazolidinedione moiety.

Another study reported the synthesis of ethyl-[2-(5-arylidine-2,4-dioxothiazolidin-3-yl) acetyl] butanoate derivatives. The general synthetic approach for such compounds can involve a Knoevenagel condensation between a thiazolidinedione and an aldehyde, followed by further modification and coupling reactions to introduce the ester-containing side chain. These derivatives are often investigated for various pharmacological activities.

Advanced Analytical Methodologies for Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of ethyl 2-(dimethylamino)butanoate by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

1H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for each proton group. By analyzing related structures like ethyl butanoate, the expected shifts can be estimated. For instance, in ethyl butanoate, the terminal methyl group (CH₃) of the butyl chain appears around 0.9 ppm, the ethyl group's CH₃ appears around 1.2 ppm, the methylene (B1212753) groups (CH₂) of the butyl chain appear between 1.6-2.2 ppm, and the O-CH₂ of the ethyl ester appears around 4.1 ppm. chegg.com For this compound, the introduction of the dimethylamino group at the alpha-position would significantly influence the chemical shift of the adjacent proton.

13C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. hmdb.ca In related amino esters, the presence of bicarbonate and carbamate (B1207046) ions can be detected, with peaks appearing around 162 ppm and 165 ppm, respectively. rsc.org For a compound like ethyl 2,3-dimethylbutanoate, the carbonyl carbon (C=O) of the ester is typically found far downfield. nih.gov The carbons of the dimethylamino group would have characteristic shifts, as would the carbons in the ethyl and butanoate chains. np-mrd.org

Expected NMR Data for this compound This table is predictive, based on standard chemical shift values and data from analogous structures.

Group 1H NMR Expected Shift (ppm) 13C NMR Expected Shift (ppm)
Butanoate CH₃ (C4) ~0.9 (triplet) ~13-15
Butanoate CH₂ (C3) ~1.4-1.6 (multiplet) ~20-25
Butanoate CH (C2) ~3.0-3.3 (triplet) ~60-65
N(CH₃)₂ ~2.2-2.4 (singlet) ~40-45
Ester O-CH₂ ~4.1-4.2 (quartet) ~60-62
Ester CH₃ ~1.2-1.3 (triplet) ~14-16

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net These two techniques are complementary; FTIR measures the absorption of infrared radiation due to changes in dipole moment, while Raman spectroscopy measures the scattering of light due to changes in polarizability. researchgate.netmdpi.com

For this compound, the key functional groups are the ester and the tertiary amine.

Ester Group: The most prominent feature in the IR spectrum is the strong absorption band from the carbonyl (C=O) stretch of the ester, typically appearing in the range of 1735-1750 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group will also produce strong bands, usually between 1000-1300 cm⁻¹.

Amine Group: The C-N stretching vibration of the tertiary amine is expected to appear in the region of 1020-1250 cm⁻¹.

Alkyl Groups: The C-H stretching vibrations from the ethyl and butyl chains will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear at lower wavenumbers.

In a study of a related compound, ethyl 4-(diethylamino)butanoate, the IR spectrum showed characteristic peaks confirming its structure. rsc.org The combination of FTIR and Raman data provides a comprehensive fingerprint of the molecule, confirming the presence of all key functional groups. mdpi.com

Characteristic Vibrational Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Technique
C-H (Alkyl) Stretching 2850 - 3000 FTIR/Raman
C=O (Ester) Stretching 1735 - 1750 FTIR (Strong)
C-O (Ester) Stretching 1000 - 1300 FTIR (Strong)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion [M]⁺. This ion can then break apart into smaller fragments.

For this compound (C₈H₁₇NO₂, Molecular Weight: 159.23 g/mol ), the molecular ion peak would be expected at m/z = 159. nih.gov The fragmentation pattern is predictable based on the functional groups present. libretexts.org

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. For this compound, this could result in a prominent peak from the loss of a propyl group.

Ester Fragmentation: Esters typically fragment via cleavage of the bonds next to the carbonyl group. docbrown.info This can lead to the loss of the alkoxy group (-OCH₂CH₃, loss of 45 Da) or the formation of an acylium ion [CH₃CH₂CH₂C(N(CH₃)₂)CO]⁺.

McLafferty Rearrangement: While more common in primary amides, rearrangements can occur, leading to characteristic fragment ions.

Analysis of nitazene (B13437292) analogs, which also contain tertiary amine structures, shows that fragmentation pathways can be complex, involving the formation of radical fragment ions and losses of alkyl side chains. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. wiley-vch.de

Predicted Fragmentation Ions for this compound

m/z Value Possible Fragment Ion Description
159 [C₈H₁₇NO₂]⁺ Molecular Ion
114 [C₆H₁₂NO]⁺ Loss of ethoxy radical (•OCH₂CH₃)
86 [C₅H₁₂N]⁺ Alpha-cleavage next to nitrogen
72 [C₄H₁₀N]⁺ Dimethylaminomethyl cation

X-ray Diffraction (XRD) for Crystalline Structure Determination

Studies on related compounds, such as ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674), have successfully used single-crystal XRD to determine their structure. nih.gov For this acrylate, the compound was found to crystallize in a monoclinic space group P2(1)/n, and the analysis confirmed an almost planar conformation. nih.gov Similarly, the crystal structure of 2-(dimethylamino)ethyl 4-aminobenzoate (B8803810) has also been determined. researchgate.net For a hydrogel containing poly(acrylamide-co-(2-dimethylamino)ethyl methacrylate), XRD patterns were used to analyze its structure. researchgate.net If a crystalline form of this compound were obtained, XRD would provide unambiguous proof of its structure and stereochemistry.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Silica (B1680970) Gel Chromatography, Flash Chromatography, GPC)

Chromatographic techniques are essential for the purification and assessment of the purity of synthesized compounds.

Flash Chromatography: This is a common and efficient method for purifying organic compounds. wfu.edu For a moderately polar compound like this compound, normal-phase flash chromatography using a silica gel stationary phase is a suitable choice. silicycle.com The crude product would be loaded onto the column, and a solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone), is passed through the column. wfu.educromlab-instruments.es By gradually increasing the polarity of the mobile phase (a gradient elution), compounds are separated based on their affinity for the silica gel.

Thin Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for flash chromatography. wiley-vch.de The retention factor (Rf) of the compound on the TLC plate helps in optimizing the separation conditions.

Gel Permeation Chromatography (GPC): While more commonly used for polymers, GPC separates molecules based on their size and can be used for the purification of small molecules in certain applications.

The purification of various amine-containing esters and other organic molecules is routinely achieved using flash column chromatography with silica gel, often employing solvent systems like hexane/ethyl acetate. amazonaws.com

Thermogravimetric and Differential Thermal Analysis in Related Amine-Esters

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical changes that occur in a substance as a function of temperature. uni-siegen.de

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. eag.com This is useful for determining the thermal stability of a compound, identifying decomposition temperatures, and quantifying volatile components. libretexts.org For an amine-ester, TGA would show mass loss corresponding to volatilization or decomposition.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. uni-siegen.de This reveals thermal events such as melting, crystallization, and decomposition, indicating whether they are endothermic (heat-absorbing) or exothermic (heat-releasing). eag.com

These techniques are often used together (TGA-DTA) to provide a more complete picture of the thermal behavior of a material. researchgate.net For example, a DTA event without a corresponding mass loss in the TGA curve would indicate a phase transition like melting, whereas an event with mass loss signifies decomposition. uni-siegen.deslideshare.net The thermal stability of related amine-containing compounds has been systematically investigated using these methods. researchgate.net

Dynamic Light Scattering (DLS) and Zeta Potential Measurements for Polymer-Based Systems

When incorporated into larger systems, such as polymeric nanoparticles or colloidal dispersions, the properties of molecules like this compound can be investigated using Dynamic Light Scattering (DLS) and zeta potential measurements. utdallas.edu

Dynamic Light Scattering (DLS): DLS, also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles in suspension. utdallas.edumdpi.com It measures the fluctuations in the intensity of light scattered by particles undergoing Brownian motion. This information can be used to calculate the hydrodynamic diameter of the particles. This is crucial for characterizing nanoparticle systems used in various applications. mdpi.com

Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a particle in a dispersion. iitk.ac.in It is determined by measuring the electrophoretic mobility of the particles under an applied electric field. The zeta potential is a key indicator of the stability of a colloidal system; high absolute zeta potential values indicate strong repulsion between particles, leading to a stable, non-aggregating dispersion. iitk.ac.inresearchgate.net The dimethylamino group in this compound is basic and can be protonated, imparting a positive charge to systems in which it is incorporated, which would be quantifiable via zeta potential measurements.

These techniques are vital for understanding and controlling the behavior of polymer-based systems in various applications, from drug delivery to materials science. mdpi.commdpi.com

Theoretical and Computational Chemistry Studies of Ethyl 2 Dimethylamino Butanoate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide profound insights into the electronic structure and reactivity of molecules. nih.gov These computational approaches are used to predict a variety of molecular properties, offering a theoretical framework to understand and rationalize experimental observations.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. nih.gov It is widely used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. scirp.org For Ethyl 2-(dimethylamino)butanoate, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can predict key structural parameters. materialsciencejournal.org

These calculations yield data on bond lengths, bond angles, and dihedral angles. For instance, a study on a related compound determined optimized geometric parameters using the B3LYP method. researchgate.net While specific experimental data for the title compound is not available in the cited literature, a theoretical study would typically generate data as shown in the illustrative table below.

Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT

Parameter Atom Connection Predicted Value
Bond Lengths (Å)
C=O 1.21
C-O (ester) 1.35
C-N 1.46
C-C (backbone) 1.53 - 1.54
**Bond Angles (°) **
O=C-O 124.0
C-N-C 112.5
C-C-C 110.0 - 115.0
Dihedral Angles (°)
O=C-C-N 150.0

Note: These values are illustrative and represent typical data obtained from DFT calculations for similar organic molecules. They are not based on a published study of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com These parameters help in quantifying the molecule's reactivity. For example, a higher electrophilicity index points to a greater capacity to accept electrons. materialsciencejournal.org

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound

Parameter Formula Illustrative Value (eV)
EHOMO - -6.5
ELUMO - 1.2
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 7.7
Ionization Potential (I) -EHOMO 6.5
Electron Affinity (A) -ELUMO -1.2
Electronegativity (χ) (I + A) / 2 2.65
Chemical Hardness (η) (I - A) / 2 3.85
Electrophilicity Index (ω) μ2 / 2η (where μ = -χ) 0.91

Note: These values are for illustrative purposes to show the type of data generated in a computational study and are not from a specific study on this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, typically color-coded to indicate different charge regions. researchgate.net Red areas signify regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-poor regions prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential.

For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen and the nitrogen atom due to the high electronegativity of these atoms. Conversely, positive potential (blue) would be expected around the hydrogen atoms. nih.gov This visualization helps in understanding how the molecule would interact with other polar molecules or ions. scispace.com

Spectroscopic Property Prediction and Validation

Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of both the computational method and the experimental assignments.

Theoretical calculations can simulate the vibrational spectra (FTIR and Raman) of a molecule. iau.ir By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular vibrations, such as stretching, bending, and torsional modes. mdpi.commdpi.com DFT calculations are commonly employed for this purpose. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational model. mdpi.com

A computational study of this compound would predict the vibrational modes associated with its functional groups, including the C=O stretch of the ester, C-N stretching of the amine, and various C-H stretching and bending modes. scirp.org

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm-1) for Key Functional Groups of this compound

Vibrational Mode Calculated (Scaled) Experimental Assignment
C-H Stretch (alkane) 2975 2970 Asymmetric CH3 stretch
C=O Stretch (ester) 1735 1738 Carbonyl stretch
C-N Stretch (amine) 1150 1148 Dimethylamino stretch
C-O Stretch (ester) 1190 1185 Ester C-O stretch

Note: This table is illustrative. The calculated values are typical for DFT predictions, and the experimental values are representative for these functional groups.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. nih.gov This quantum chemical method provides theoretical predictions of 1H and 13C NMR spectra. nih.gov By comparing the calculated chemical shifts with experimental data, it is possible to confirm the structure of a molecule and assign the resonances in the NMR spectra with high confidence. chemicalbook.com

For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to the experimental spectrum.

Table 4: Illustrative Predicted vs. Experimental 13C and 1H NMR Chemical Shifts (ppm) for this compound

Atom Predicted 13C Shift Experimental 13C Shift Predicted 1H Shift Experimental 1H Shift
C=O 172.5 172.0 - -
CH (alpha) 65.1 64.8 3.10 3.12
N-(CH3)2 41.8 41.5 2.25 2.28
O-CH2 60.5 60.3 4.15 4.18
CH2 (ethyl) 25.4 25.1 1.80 1.82
CH3 (ethyl) 14.2 14.0 1.20 1.23
CH3 (butanoate) 11.9 11.7 0.90 0.92

Note: This table is a hypothetical representation to illustrate the data from a GIAO NMR prediction study. Values are not from published research on the title compound.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, including their electronic absorption spectra. nottingham.ac.ukijs.si This approach allows for the prediction of the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, a TD-DFT calculation would typically be preceded by a ground-state geometry optimization using a suitable functional and basis set, such as B3LYP/6-31G(d). Following this, the excited-state calculations would be performed. The choice of functional for the TD-DFT part is crucial for obtaining accurate results. Functionals like CAM-B3LYP are often employed for their improved description of charge-transfer excitations, which are possible in a molecule like this compound due to the presence of the amino group (electron donor) and the ester group (electron acceptor). nottingham.ac.ukacs.org

The resulting theoretical spectrum would show the electronic transitions from occupied molecular orbitals (often the highest occupied molecular orbital, HOMO) to unoccupied molecular orbitals (often the lowest unoccupied molecular orbital, LUMO). Analysis of these transitions provides information about the nature of the excited states, such as n → π* or π → π* transitions.

A hypothetical TD-DFT study of this compound might yield data similar to that presented in the table below, which is illustrative of typical computational outputs for organic molecules.

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.852550.005
S0 → S25.502250.120
S0 → S36.102030.350

These theoretical spectra can be compared with experimental UV-Vis spectra to validate the computational model and to aid in the interpretation of the experimental data.

Reaction Dynamics and Kinetic Modeling Using Computational Methods

Computational methods are invaluable for elucidating the mechanisms and kinetics of chemical reactions. For this compound, these studies could focus on reactions such as hydrolysis or aminolysis. acs.orgresearchgate.net

Reaction Dynamics:

The study of reaction dynamics involves mapping the potential energy surface (PES) of a reaction. This includes identifying the structures of reactants, products, intermediates, and transition states. For a reaction like the hydrolysis of this compound, computational methods can distinguish between different possible mechanistic pathways, such as a stepwise addition-elimination mechanism or a concerted mechanism. researchgate.net

In a stepwise mechanism, the reaction proceeds through a tetrahedral intermediate. In a concerted mechanism, bond breaking and bond formation occur simultaneously. Computational studies on the aminolysis of esters have shown that both pathways can have similar activation energies, and the presence of a catalyst (such as a second molecule of the amine) can significantly lower the activation barrier for the stepwise mechanism. researchgate.net

Kinetic Modeling:

The table below illustrates the kind of data that could be obtained from a computational study on the hydrolysis of this compound.

Table 2: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound

Mechanistic PathwayCatalystActivation Energy (kcal/mol)
StepwiseNone25.0
ConcertedNone26.5
StepwiseH2O18.0

Molecular Modeling and Simulation for Larger Systems (e.g., Polymer Architectures)

Molecular modeling and simulation are essential tools for understanding the structure and properties of polymers. While this compound is a small molecule, it can be considered as a monomer or a fragment of a larger polymer chain. For instance, polymers based on amino acid esters have been synthesized and studied for various applications. nih.govnih.govacs.org

Computational studies of polymer architectures derived from or incorporating the this compound structure would involve building models of polymer chains and simulating their behavior. These simulations can be performed using molecular mechanics (MM) force fields or coarse-grained models for very large systems.

These simulations can predict various properties of the polymer, including:

Conformation and Morphology: How the polymer chains fold and pack in the solid state or in solution. nih.gov

Mechanical Properties: Such as the Young's modulus and tensile strength, which are related to the interactions between polymer chains.

Thermal Properties: Including the glass transition temperature (Tg) and melting temperature (Tm).

Interactions with other molecules: For example, the ability of the polymer to bind to other molecules or surfaces.

The table below shows hypothetical data that could be generated from molecular dynamics simulations of a polymer containing this compound-like units.

Table 3: Hypothetical Simulated Properties of a Polymer Based on an this compound Analog

PropertySimulated Value
Glass Transition Temperature (Tg)350 K
Radius of Gyration (Rg) in water2.5 nm
Self-Diffusion Coefficient in melt1.2 x 10-7 cm2/s

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds and lone pairs. It provides a detailed picture of charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. nih.gov

For this compound, an NBO analysis would be performed on the optimized ground-state geometry. The analysis would provide information on:

Natural Atomic Charges: The charge distribution on each atom, which can indicate the most reactive sites in the molecule. For example, the carbonyl carbon would be expected to have a significant positive charge, making it susceptible to nucleophilic attack.

Hybridization: The hybridization of the atomic orbitals involved in bonding.

Donor-Acceptor Interactions: The NBO analysis can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. In this compound, a key interaction would be the delocalization of the lone pair of the nitrogen atom into the antibonding orbitals of adjacent C-C and C-H bonds, a phenomenon known as hyperconjugation. The interaction between the lone pairs on the oxygen atoms of the ester group and the antibonding orbital of the carbonyl group (π*C=O) is also a significant stabilizing factor.

The table below presents hypothetical results from an NBO analysis of this compound, highlighting some key donor-acceptor interactions. The second-order perturbation energy, E(2), quantifies the strength of these interactions.

Table 4: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N)σ(Cα-Cβ)3.5
LP (Ocarbonyl)π(C=O)25.0
LP (Oether)π*(C=O)15.0

These NBO results provide a quantitative measure of the electronic delocalization within the molecule, which is crucial for understanding its stability and reactivity.

Catalytic Applications and Role in Chemical Transformations

Organocatalysis and Enzyme-Mediated Reactions Utilizing Dimethylamino Esters

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. Amino acids and their derivatives, including esters like ethyl 2-(dimethylamino)butanoate, are a prominent class of organocatalysts. The presence of both a basic nitrogen center and an ester group allows these molecules to engage in various modes of activation.

While specific studies detailing the use of this compound as a primary organocatalyst are not extensively documented, the broader class of amino acid esters is known to participate in a range of reactions. nih.govacs.org For instance, they can be employed in asymmetric synthesis, where the chiral center of the amino acid influences the stereochemical outcome of the reaction. These reactions often proceed through the formation of iminium or enamine intermediates, facilitated by the amine functionality.

Enzyme-mediated reactions also represent an area where dimethylamino esters could find application. The ester group can be a substrate for lipases and esterases, potentially enabling kinetic resolutions or the synthesis of enantioenriched compounds. york.ac.uk The dimethylamino group might influence the binding of the molecule within the enzyme's active site, thereby affecting the reaction's efficiency and selectivity.

Table 1: Examples of Organocatalytic Reactions Involving Amino Acid Derivatives

Reaction TypeCatalyst TypeRole of Amino Acid DerivativeReference
Asymmetric Aldol ReactionProline and its derivativesFormation of an enamine intermediate nih.gov
Asymmetric Michael AdditionAmino acid-derived thioureasHydrogen bonding to activate the electrophile acs.org
Asymmetric Mannich ReactionDi- and tripeptidesFormation of a chiral scaffold york.ac.uk

Applications in C-C and C-E Bond Forming Reactions (e.g., Hydrobenzylation Catalysis)

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-E, where E is N, O, S, etc.) bonds is fundamental to organic synthesis. The catalytic properties of amino acid esters can be harnessed for such transformations.

Although direct evidence for the use of this compound in hydrobenzylation catalysis is scarce, the principles of organocatalysis suggest its potential. The tertiary amine could act as a Lewis base, activating substrates and facilitating the key bond-forming steps. In the context of C-C bond formation, related amino acid derivatives have been successfully used in reactions like the asymmetric synthesis of α-alkyl amino acid esters. nih.gov In these processes, the organocatalyst controls the stereoselectivity of the newly formed C-C bond.

The interaction between a dimethylamino group and an electron-deficient alkene has been studied, representing an initial step in a Michael addition reaction, a classic C-C bond-forming reaction. scispace.com This suggests that the dimethylamino moiety within this compound could facilitate similar additions.

Role as Modifiers or Catalysts in Polymerization Processes (e.g., RAFT Polymerization)

In the field of polymer chemistry, tertiary amines are known to act as modifiers or catalysts. While specific data on this compound in this context is limited, the behavior of structurally similar monomers provides significant insight. Monomers containing a dimethylamino group, such as 2-(N,N-dimethylamino)ethyl acrylate (B77674) (DMAEA) and 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), are extensively used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.commdpi.comresearchgate.netresearchgate.net

Table 2: Examples of Dimethylamino-Containing Monomers in RAFT Polymerization

MonomerPolymerization TypeRole of Dimethylamino GroupReference
2-(N,N-dimethylamino)ethyl acrylate (DMAEA)RAFT copolymerizationpH-responsive unit in the resulting polymer mdpi.com
2-(dimethylamino)ethyl methacrylate (DMAEMA)RAFT polymerizationComponent of macro chain transfer agents researchgate.netresearchgate.net

Catalytic Activity in Curing of Epoxy Resins

Epoxy resins are a crucial class of thermosetting polymers that require a curing agent or catalyst to form a crosslinked network. Tertiary amines are widely recognized as effective catalysts for the curing of epoxy resins. threebond.co.jpresearchgate.netevonik.comevonik.comappliedpoleramic.com this compound, containing a tertiary amine, is expected to exhibit catalytic activity in this process.

While primary and secondary amines act as curing agents by reacting stoichiometrically with the epoxy groups, tertiary amines function as catalysts, meaning a smaller amount is typically required. threebond.co.jpappliedpoleramic.com They can be used alone or as accelerators for other curing agents. evonik.comevonik.com The use of tertiary amine catalysts can significantly influence the curing speed and the final properties of the cured epoxy resin.

Table 3: Classes of Amine Curing Agents for Epoxy Resins

Amine ClassMechanism of ActionRole in CuringReference
Primary AminesStoichiometric reaction with epoxy groupsCuring Agent threebond.co.jpappliedpoleramic.com
Secondary AminesStoichiometric reaction with epoxy groupsCuring Agent threebond.co.jpappliedpoleramic.com
Tertiary AminesCatalytic anionic polymerizationCatalyst/Accelerator threebond.co.jpresearchgate.netevonik.comevonik.comappliedpoleramic.com

Patent Landscape Analysis of Ethyl 2 Dimethylamino Butanoate Chemical Synthesis and Use

Review of Patented Synthetic Routes and Process Innovations

The synthesis of amino acid esters, including those with N,N-dialkyl substitution, is a well-established field, with numerous patents claiming specific process improvements aimed at increasing yield, purity, and efficiency. While patents specifically detailing the synthesis of ethyl 2-(dimethylamino)butanoate are not abundant in the public domain, the patent literature for structurally similar compounds provides significant insight into the likely synthetic strategies and innovations that would be applicable.

Patented methods for preparing amino acid esters often involve direct esterification or transesterification. For instance, a common approach involves the esterification of an amino acid using an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Innovations in this area focus on optimizing reaction conditions to drive the equilibrium towards the ester product. One patented method describes heating a mixture of an amino acid, sulfuric acid, and an alcohol while simultaneously adding more alcohol and distilling it off, a technique that has been shown to significantly improve the yield of the desired amino acid ester google.comgoogleapis.com. Another patented process for preparing amino acid esters and their acid addition salts involves reacting amino acids or even peptides and proteins with an alcohol under high pressure and temperature, often at or above the critical point of the alcohol, which can proceed without the need for a traditional catalyst google.com.

Transesterification is another key strategy, particularly for producing specialty esters. Patents describe the transesterification of an alkyl aminobenzoate with an alcohol reagent in the presence of a suitable catalyst google.com. Innovations in this space include the use of an auxiliary alcohol in the reaction mixture to improve the process economics and reaction rates google.com. For N,N-dialkylaminoalkyl (meth)acrylates, a class of compounds with structural similarities to this compound, patented processes often involve the transesterification of a light acrylate (B77674), like methyl or ethyl acrylate, with a dialkylaminoethanol google.comgoogle.com. Catalysts are crucial in these processes, with organo-tin compounds like dialkyl tin oxides being the subject of patent claims for their ability to efficiently drive the reaction justia.com.

The table below summarizes various patented synthetic routes and innovations applicable to the synthesis of aminobutanoate esters.

Patent/Reference Synthetic Method/Innovation Reactants Key Features
US5424476AHigh-yield esterification with sulfuric acid catalyst google.comAmino acid, alcohol, sulfuric acidContinuous addition and distillation of alcohol to drive the reaction to completion, achieving yields up to 99.9% google.comgoogleapis.com.
US20050192460A1Catalyst-free esterification at high temperature and pressure google.comAmino acids/peptides/proteins, alcoholReaction is carried out at or above the critical temperature and pressure of the alcohol, enabling high space-time yields without a catalyst google.com.
US7547798B2Transesterification with auxiliary alcohol google.comAlkyl aminobenzoate, alcohol reagent, catalystIntroduction of an auxiliary alcohol to improve reaction efficiency and economics, particularly when using ethyl 4-aminobenzoate (B8803810) as a starting material google.com.
WO2017187067A1Continuous production of N,N-dimethylaminoethyl acrylate google.comMethyl or ethyl acrylate, dimethylaminoethanol, catalystA continuous process involving transesterification followed by purification, with specific stabilizers added to prevent discoloration of the final product google.com.
CN106008241ASynthesis of N,N-dimethylaminoethyl acrylate google.comEthyl acetate (B1210297), carbon monoxide, carbonic acid dimethylamine, sodium ethylateA multi-step process involving specific molar ratios of reactants followed by distillation and purification google.com.

Analysis of Patent Claims Related to Chemical Intermediates and Derivatives

The patenting of chemical processes often extends to the protection of novel intermediates and derivatives, as these can be crucial for controlling a synthetic route and blocking competitors. For this compound, key intermediates would likely include 2-(dimethylamino)butanoic acid and its precursors, or derivatives of 2-aminobutanoic acid.

Patent literature for related compounds provides a template for what might be claimed. For example, in the synthesis of more complex pharmaceutical ingredients, patents frequently claim the specific crystalline forms of intermediates, as these can offer advantages in terms of purity and handling justia.com. A patent for the preparation of dabigatran (B194492) etexilate mesylate, for instance, claims crystalline forms of intermediates like ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate justia.com. This strategy of patenting specific polymorphs of intermediates is a common approach to extend patent protection around a final active ingredient.

In the context of N,N-dialkylaminoalkyl esters, patents often claim not just the final monomer but also compositions containing specific stabilizers. For example, a patent for N,N-dimethylaminoethyl acrylate claims a composition stabilized with 2,6-di-tert-butyl-4-methylphenol to prevent discoloration google.com. This indicates that patents can cover not only the molecule itself but also its formulated, commercially viable form.

Furthermore, derivatives of the core aminobutanoate structure are frequently the subject of patents, particularly for pharmaceutical applications. For instance, γ-aminobutyric acid (GABA) analogs and their optical isomers have been patented for their potential as antiseizure, antidepressant, and anxiolytic agents nih.gov. The patent claims for these derivatives often cover a broad class of compounds defined by a general formula, aiming to protect a wide range of potential drug candidates.

The table below outlines common types of patent claims related to intermediates and derivatives in the broader field of aminobutanoate chemistry.

Claim Type Example from Patent Literature Potential Relevance to this compound
Novel Intermediates Claims to specific substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines as precursors for immunomodulatory drugs google.co.in.Patents could claim novel precursors to 2-(dimethylamino)butanoic acid or novel methods for its synthesis.
Crystalline Forms of Intermediates Claims to specific crystalline forms of ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoate justia.com.Patent protection could be sought for specific polymorphic forms of 2-(dimethylamino)butanoic acid or its salts, if they offer process advantages.
Stabilized Compositions Claims to a composition of N,N-dimethylaminoethyl acrylate containing a specific stabilizer to prevent discoloration google.com.Patents could cover formulations of this compound with specific additives that enhance its stability or performance in a given application.
Structurally Related Derivatives Claims to a class of 4-aminobut-2-ynecarboxylic acid derivatives with antimicrobial activity justia.com.Patents could claim various esters, amides, or other derivatives of 2-(dimethylamino)butanoic acid for specific applications.
Salts of the Amino Ester Claims to hydrochloride or other salts of dialkylaminoalkyl benzhydryl ethers google.com.Patents could claim specific salt forms of this compound that may have improved properties, such as solubility or stability.

Emerging Trends in Patenting for Aminobutanoate Chemistry

The patenting trends in the chemical industry are increasingly influenced by global megatrends such as sustainability, digitalization, and the growing demand for high-performance materials and specialized pharmaceuticals. These trends are likely to shape the future patent landscape for aminobutanoate chemistry.

One of the most significant trends is the shift towards green chemistry . There is a growing emphasis on developing more environmentally friendly and sustainable chemical processes. In the context of aminobutanoate synthesis, this could translate into patents for biocatalytic methods, such as the use of enzymes for esterification, which can offer high selectivity and milder reaction conditions compared to traditional chemical catalysis nih.gov. Patents related to the enzymatic esterification of fatty acids and the use of ionic liquids as green solvents are indicative of this trend nibm.my. The development of processes that minimize waste, use renewable feedstocks, and avoid hazardous reagents will likely be a key area for future patenting activity.

In the pharmaceutical sector , there is a continuous drive to discover new chemical entities (NCEs) with improved therapeutic profiles mewburn.com. For aminobutanoate derivatives, this trend is reflected in patents for compounds with specific biological activities, such as GABA receptor modulators for neurological disorders or as components of more complex drug molecules mdpi.com. Patent strategies in this area often involve protecting not only the final drug but also a library of related compounds, their methods of use, and key intermediates mewburn.com.

Finally, there is a trend towards patenting new applications for existing or readily accessible chemicals. As the core synthesis of simple esters like this compound may be considered established art, companies may instead focus their patenting efforts on novel uses of the compound. This could include its incorporation into new polymer formulations, its use as a building block for agrochemicals, or as a component in specialty coatings or electronic materials.

Examination of Patent Literature for Broader Chemical Applications

While this compound itself is not extensively featured as a lead compound in a large number of patents, the broader class of aminobutanoate esters and N,N-dialkylaminoalkyl esters appears in patent literature across a range of applications. These patents provide a strong indication of the potential fields of use for this compound.

The most prominent area of application is in the pharmaceutical industry . Amino acid esters are fundamental building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). Derivatives of aminobutanoic acid have been patented for their analgesic properties google.com. For example, a series of substituted diphenylbutanes, which are esters of aminobutanes, have been claimed as analgesics with reduced side effects google.com. Furthermore, a compound structurally related to this compound, 4-[ethyl(dimethyl)ammonio]butanoate, has been patented for its use in the treatment of cardiovascular diseases, highlighting the potential for this class of compounds in medicine google.com. The structural similarity to neurotransmitters like GABA also makes aminobutanoate derivatives attractive targets for neurological drug discovery, with patents covering their use for conditions like epilepsy and Parkinson's disease nih.govwikipedia.org.

Another significant application area is in polymer chemistry . N,N-dimethylaminoethyl acrylate, a structurally related monomer, is widely used in the production of cationic polymers. These polymers are the subject of numerous patents for their use as flocculants in water treatment, as retention aids in the paper industry, and in formulations for the oil and gas industry google.comepo.org. Patents in this area often claim not just the polymer but also the monomer composition and methods of polymerization that yield polymers with specific properties, such as high molecular weight and linearity epo.org. Beta-amino ester compounds have also been patented for use in hair treatment compositions, where they can impart volume and improve styling google.com.

Additionally, dialkylaminoalkyl esters have found use in other specialty chemical applications. For instance, they can serve as intermediates in the synthesis of other valuable chemicals. The general class of N,N-dimethylaminoethyl esters is also relevant to the synthesis of local anesthetics like procaine, which is 2-(diethylamino)ethyl 4-aminobenzoate, indicating the utility of this functional group in medicinal chemistry wikipedia.org.

The table below summarizes some of the broader chemical applications for aminobutanoate esters and related compounds as disclosed in patent literature.

Application Area Specific Use Example Relevant Compound Class Patent/Reference
Pharmaceuticals AnalgesicsEsters of substituted aminobutanesUS2728779A google.com
Pharmaceuticals Treatment of cardiovascular diseaseQuaternary ammonium (B1175870) butanoatesWO2011048201A1 google.com
Pharmaceuticals Antiseizure and neuroprotective agentsGamma-aminobutyric acid (GABA) analogsUS6197819B1 nih.gov
Polymer Chemistry Flocculants for water treatmentCationic polymers from N,N-dimethylaminoethyl acrylateJP6918833B2 google.com
Polymer Chemistry Hair treatment compositionsPoly(β-amino esters)EP2923692A1 google.com
Agrochemicals Intermediates for active ingredientsAminobutanoic acid derivativesWO1999019296A8 justia.com
Specialty Chemicals Intermediates for local anestheticsN,N-dialkylaminoethyl estersProcaine (related art) wikipedia.org

Conclusion and Future Research Directions

Summary of Current Research Status in N,N-Dialkyl Alpha-Amino Ester Chemistry

Research in the field of α-amino esters is extensive, driven by their importance as building blocks in peptide synthesis and as precursors to a wide array of biologically active molecules. The subset of N,N-dialkyl α-amino esters has attracted interest due to the presence of a tertiary amine, which can impart unique chemical and physical properties. Current research often focuses on the development of novel synthetic methodologies to access these compounds, particularly with control over stereochemistry at the α-carbon. The N,N-dialkyl moiety can influence the reactivity of both the amino and ester functionalities, leading to investigations into their utility in catalysis and materials science. However, dedicated studies summarizing the chemistry of simple, non-functionalized examples like Ethyl 2-(dimethylamino)butanoate are not prominent in the literature.

Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of N,N-dialkyl α-amino esters can be approached through several general routes, though specific methods for this compound are not documented.

Potential Synthetic Routes:

Reductive Amination: A common approach involves the reaction of ethyl 2-oxobutanoate with dimethylamine in the presence of a reducing agent. This method is widely used for the synthesis of amines.

N-Alkylation of a Precursor: Synthesis could start from ethyl 2-aminobutanoate, followed by exhaustive methylation of the primary amine using a methylating agent such as methyl iodide or dimethyl sulfate. A significant challenge in this approach is controlling the degree of alkylation to avoid the formation of quaternary ammonium (B1175870) salts.

Nucleophilic Substitution: The reaction of ethyl 2-bromobutanoate with dimethylamine would be a direct route. However, the potential for elimination reactions and the need for careful control of reaction conditions are notable challenges.

Methodological Challenges:

A primary challenge in the synthesis of chiral N,N-dialkyl α-amino esters is the potential for racemization at the α-carbon, especially under harsh reaction conditions (e.g., strong bases or high temperatures). The development of stereoretentive synthetic methods is a key area of research. Furthermore, the synthesis of sterically hindered α-tertiary amines can be challenging, and while the dimethylamino group is relatively small, steric hindrance can still play a role in the choice of synthetic strategy.

Potential for Novel Chemical Transformations and Applications

The bifunctional nature of this compound, containing both a tertiary amine and an ester group, suggests a range of potential chemical transformations and applications.

Potential Transformations:

Ester Hydrolysis or Transesterification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, N,N-dimethyl-2-aminobutanoic acid, or transesterified with other alcohols to generate different esters.

Amide Formation: Reaction with primary or secondary amines could yield the corresponding amides.

Quaternization of the Amine: The tertiary amine can be quaternized with alkyl halides to form quaternary ammonium salts, which could have applications as phase-transfer catalysts or ionic liquids.

Oxidation of the Amine: The dimethylamino group could be oxidized to the corresponding N-oxide, a transformation that can alter the compound's biological activity and physical properties.

Potential Applications:

While no specific applications for this compound are documented, related N,N-dialkyl α-amino esters have been explored as:

Building blocks in organic synthesis.

Precursors for pharmaceuticals and agrochemicals.

Components in the synthesis of functionalized polymers and materials.

Future Directions in Theoretical and Computational Investigations

There is a clear opportunity for theoretical and computational studies to elucidate the properties of this compound.

Potential Areas of Investigation:

Conformational Analysis: Computational methods could be used to determine the preferred conformations of the molecule and the rotational barriers around its single bonds.

Spectroscopic Predictions: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra), which would be valuable for the characterization of this compound if it were to be synthesized and studied experimentally.

Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods could be employed to investigate the mechanisms and transition states of potential reactions, such as its synthesis or subsequent transformations. This could help in optimizing reaction conditions and predicting potential side products.

Physicochemical Properties: Properties such as pKa of the tertiary amine, dipole moment, and solvation energies could be calculated to provide a better understanding of its behavior in different chemical environments.

Opportunities for Interdisciplinary Research in Functionalized Esters

The field of functionalized esters, including amino esters, is rich with opportunities for interdisciplinary research.

Materials Science: Amino esters can be incorporated into polymers to create functional materials with tailored properties, such as biodegradability, pH-responsiveness, or catalytic activity.

Medicinal Chemistry: The N,N-dimethylamino moiety can be a key pharmacophore in drug design. Research could explore the potential biological activity of this compound and its derivatives.

Catalysis: The tertiary amine functionality could be utilized in organocatalysis, either directly or as a precursor to a more complex catalytic system.

Green Chemistry: The development of sustainable and efficient methods for the synthesis of functionalized esters from renewable feedstocks is an ongoing area of interdisciplinary research.

Q & A

Basic: What synthetic methodologies are optimal for preparing Ethyl 2-(dimethylamino)butanoate, and how do reaction parameters affect yield?

Answer:
this compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 2-(dimethylamino)butanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Key parameters include:

  • Temperature : Elevated temperatures (~80°C) improve esterification kinetics but may require inert atmospheres to prevent oxidation of the dimethylamino group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene facilitates azeotropic removal of water in esterification.
  • Purification : Silica gel column chromatography (eluent: hexane/ethyl acetate gradients) effectively isolates the product from unreacted starting materials .

Basic: How should researchers characterize the structural integrity and purity of this compound?

Answer:
Combined spectroscopic and chromatographic methods are critical:

  • ¹H/¹³C NMR : Identify characteristic signals (e.g., ester carbonyl at ~170 ppm, dimethylamino protons as a singlet near δ 2.2–2.4) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 188) and fragmentation patterns to rule out impurities .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% for synthetic batches) .

Advanced: How does the dimethylamino group in this compound influence its efficacy as a co-initiator in photopolymerization systems?

Answer:
The dimethylamino group acts as an electron donor, enhancing interactions with photoinitiators like camphorquinone (CQ). Key factors include:

  • Electron transfer efficiency : Tertiary amines with lower steric hindrance (e.g., this compound vs. bulkier analogs) accelerate radical generation, improving polymerization rates .
  • Co-initiator ratio : A 1:2 CQ/amine molar ratio maximizes degree of conversion (DC) by balancing radical generation and side reactions .
  • Experimental validation : Use real-time FTIR to monitor DC and dynamic mechanical analysis (DMA) to correlate with crosslink density .

Advanced: What strategies resolve contradictions in reported reactivity data for this compound in copolymerization studies?

Answer:
Discrepancies often arise from variations in monomer composition or experimental conditions. Mitigation approaches include:

  • Controlled kinetic studies : Conduct time-resolved photocalorimetry (photo-DSC) under standardized light intensity (e.g., 20 mW/cm²) and wavelength (λ = 470 nm for CQ systems) .
  • Solvent effects : Compare reactivity in polar (e.g., THF) vs. non-polar solvents to assess hydrogen bonding or dipole interactions with the dimethylamino group .
  • Structure-activity modeling : Use DFT calculations to predict electron-donating capacity (e.g., HOMO energy levels) and correlate with experimental DC values .

Advanced: How does steric hindrance in this compound affect its nucleophilicity in Michael addition reactions?

Answer:
The steric environment of the dimethylamino group modulates nucleophilic attack on α,β-unsaturated carbonyls:

  • Kinetic studies : Monitor reaction rates with acrylates using UV-Vis spectroscopy (λ = 220–250 nm for enone systems). Reduced steric bulk enhances nucleophilicity, accelerating adduct formation .
  • Substituent effects : Compare with analogs (e.g., Ethyl 2-(diethylamino)butanoate) to quantify steric contributions via Hammett or Taft parameters .
  • Catalytic optimization : Screen Lewis acids (e.g., ZnCl₂) to stabilize transition states and mitigate steric limitations .

Basic: What storage conditions are recommended to maintain the stability of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation or light-induced radical formation .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers; the ester group is susceptible to hydrolysis in humid environments .
  • Stability monitoring : Periodically assess purity via GC-MS or ¹H NMR to detect decomposition products (e.g., free amine or carboxylic acid) .

Advanced: How can researchers optimize solvent systems for this compound in green chemistry applications?

Answer:

  • Solvent screening : Use Hansen solubility parameters (δD, δP, δH) to identify bio-based solvents (e.g., limonene) that match the compound’s polarity .
  • Ionic liquids : Test hydrophobic ILs (e.g., [BMIM][PF₆]) as recyclable media for esterification or polymerization reactions .
  • Lifecycle analysis : Compare environmental impact (E-factor) of traditional vs. green solvents using software tools like EATOS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.